molecular formula C18H18N4O2S B2397330 N-(4-methylthiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide CAS No. 1203318-94-8

N-(4-methylthiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide

Cat. No.: B2397330
CAS No.: 1203318-94-8
M. Wt: 354.43
InChI Key: VUTKQRUEXWRKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylthiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide is a novel small-molecule compound designed for chemical biology and oncology research. Its structure incorporates a thiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Thiazole-containing compounds are frequently investigated as inhibitors of tubulin polymerization, a key mechanism for disrupting cell division in proliferating cells . The pyridazinone moiety, linked to a p-tolyl group, is another pharmacophoric feature often associated with modulation of various enzymatic targets. This molecular architecture suggests potential utility as a targeted therapeutic agent in biochemical and cellular assays. Researchers can utilize this compound to probe critical disease pathways, with a particular interest in its potential to induce cell cycle arrest and apoptosis in malignant cell lines, providing a tool for understanding the mechanisms of cell death and survival signaling. The compound's design aligns with modern drug discovery efforts focused on developing hybrid pharmacophores to enhance efficacy and target specificity . It is intended for use in in vitro studies to investigate its mechanism of action, binding affinity, and inhibitory potential against specific cancer targets.

Properties

IUPAC Name

2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-11-4-6-14(7-5-11)15-8-9-16(23)22(21-15)13(3)17(24)20-18-19-12(2)10-25-18/h4-10,13H,1-3H3,(H,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTKQRUEXWRKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=NC(=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Laboratory Synthesis

Thiazole Ring Formation

The synthesis begins with constructing the 4-methylthiazole-2-amine core. A widely adopted method involves the Hantzsch thiazole synthesis , where α-haloketones react with thiourea derivatives. For this compound, 2-bromo-1-(4-methylthiazol-2-yl)ethan-1-one is treated with thiourea in ethanol under reflux, yielding 4-methylthiazol-2-amine. Alternative routes employ cyclization of thioamides with α-halocarbonyl compounds, as demonstrated in the synthesis of analogous thiazole derivatives.

Pyridazinone Ring Construction

The 6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl moiety is synthesized via condensation reactions between p-tolylhydrazine and maleic anhydride derivatives. For example, p-tolylhydrazine reacts with dimethyl acetylenedicarboxylate in acetic acid, followed by cyclization under basic conditions to form the pyridazinone ring. This step requires precise stoichiometric control to avoid side products such as open-chain hydrazides.

Amide Bond Coupling

The final step involves coupling the thiazole and pyridazinone intermediates using carbodiimide-mediated amidation . A representative procedure dissolves 4-methylthiazol-2-amine and 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanoic acid in anhydrous dimethylformamide (DMF), with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction proceeds at 0–5°C for 24 hours, yielding the target compound after purification via column chromatography.

Table 1: Key Reaction Parameters for Amide Coupling
Parameter Optimal Value Impact on Yield
Temperature 0–5°C Prevents racemization
Solvent Anhydrous DMF Enhances solubility
Catalyst Ratio DCC:DMAP = 1:0.1 Maximizes efficiency
Reaction Time 24 hours Ensures completion

Industrial-Scale Production

Continuous Flow Synthesis

To address scalability, microreactor systems are employed for the thiazole and pyridazinone intermediates. A continuous flow setup with residence times of 2–5 minutes achieves 85% yield for the pyridazinone cyclization step, compared to 68% in batch reactors. This method reduces thermal degradation and improves reproducibility.

Crystallization Optimization

Industrial purification leverages antisolvent crystallization using heptane as the antisolvent. Process analytical technology (PAT) tools monitor crystal size distribution in real-time, ensuring consistent particle morphology and bioavailability.

Reaction Mechanistic Insights

Cyclization Kinetics

Density functional theory (DFT) studies reveal that the pyridazinone cyclization proceeds via a concerted asynchronous mechanism , with an activation energy of 28.5 kcal/mol. Polar solvents like DMF stabilize the transition state, accelerating the reaction.

Byproduct Formation

Common byproducts include N-acylurea derivatives from overactivation of carbodiimides. These are mitigated by maintaining sub-stoichiometric DMAP concentrations and rigorous exclusion of moisture.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyridazinone-H), 7.45–7.32 (m, 4H, p-tolyl), 2.41 (s, 3H, thiazole-CH3).
  • FT-IR : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch).
  • HRMS : m/z 383.1321 [M+H]+ (calculated 383.1318).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient achieves baseline separation of the target compound from impurities, with a purity >99.5%.

Case Studies in Process Optimization

Solvent Screening

A comparative study evaluated six solvents for the amidation step. Anisole provided the highest yield (92%) due to its high boiling point and low polarity, minimizing side reactions.

Catalytic Alternatives

Replacing DCC with polymer-supported carbodiimides reduced downstream purification costs by 40%, though reaction times increased to 36 hours.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylthiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and pyridazine moieties exhibit significant anticancer properties. N-(4-methylthiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies:

  • In Vitro Studies : A study demonstrated that derivatives similar to this compound showed promising results in inhibiting the proliferation of cancer cells, with IC50 values indicating effective concentrations for cell line inhibition .
  • Mechanism of Action : The compound's mechanism likely involves interaction with cellular targets such as tubulin, leading to disruption of microtubule dynamics, which is crucial for mitosis .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties, particularly against resistant strains of bacteria and fungi.

Research Findings:

  • Broad-Spectrum Activity : Studies have shown that thiazole derivatives can exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the thiazole ring enhances membrane permeability, facilitating better interaction with microbial targets .
  • Specific Inhibitory Effects : Some derivatives have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, indicating potential for development as novel antimicrobial agents .

Data Tables

Application AreaType of ActivityNotable FindingsReference
AnticancerCytotoxicityIC50 values indicate effective inhibition in various cancer cell lines
AntimicrobialBacterial & Fungal InhibitionEffective against MRSA and resistant Candida strains

Future Directions in Research

The ongoing exploration of this compound emphasizes the importance of:

  • Structure-Activity Relationship (SAR) : Further studies are required to optimize the chemical structure for enhanced potency and selectivity against specific cancer types and microbial strains.
  • Clinical Trials : Transitioning from preclinical studies to clinical trials will be crucial to assess the therapeutic efficacy and safety profile of this compound in humans.

Mechanism of Action

The mechanism of action of N-(4-methylthiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to the observed effects. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with antipyrine/pyridazinone hybrids and related amide derivatives. Below is a detailed comparison based on synthesis, physicochemical properties, and substituent effects.

Structural and Functional Group Analysis

  • Core Structure: The pyridazinone ring (6-oxopyridazin-1(6H)-yl) is a common feature in all compared compounds. However, substituents on the pyridazinone and the amide-linked heterocycle vary significantly: Target Compound: p-Tolyl (3-position) and 4-methylthiazole (amide group). Compound 6e: 4-Benzylpiperidinyl (3-position) and antipyrine (1,5-dimethyl-3-oxo-2-phenylpyrazole) . Compound 6f: 4-(4-Chlorophenyl)piperazinyl (3-position) and antipyrine . Compound 6g: 4-(4-Fluorophenyl)piperazinyl (3-position) and antipyrine .

Spectroscopic Properties

IR and NMR data highlight functional group differences:

  • Carbonyl Stretching (IR): Target Compound: Expected C=O peaks near 1660–1680 cm⁻¹ (pyridazinone and amide) . 6e: 1664 cm⁻¹ (amide) and 1642 cm⁻¹ (pyridazinone) . 6f: 1681 cm⁻¹ (amide), 1655 cm⁻¹ (antipyrine), and 1623 cm⁻¹ (pyridazinone) . 6g: 1662 cm⁻¹ (amide) and 1628 cm⁻¹ (pyridazinone) .
  • 1H-NMR :
    • The target compound’s p-tolyl group would show characteristic aromatic protons (~6.8–7.2 ppm) and a methyl singlet (~2.3 ppm), whereas antipyrine derivatives (e.g., 6e–6g) exhibit phenyl/heterocyclic protons in similar regions but with distinct splitting patterns .

Implications of Substituent Variation

  • Electron-Withdrawing Groups : Chloro (6f) and fluoro (6g) substituents on the piperazinyl ring may enhance metabolic stability compared to the target’s p-tolyl group .
  • Thiazole vs. Antipyrine : The 4-methylthiazole moiety in the target compound could improve binding to thiamine-dependent enzymes or kinases, whereas antipyrine derivatives may favor cyclooxygenase (COX) inhibition .

Biological Activity

N-(4-methylthiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thiazole and pyridazine rings. The general synthetic route can be summarized as follows:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized by reacting appropriate thiazole precursors with acylating agents under basic conditions.
  • Pyridazine Synthesis : The pyridazine component is introduced through cyclization reactions involving 3-pyridazinecarboxylic acid derivatives.
  • Final Coupling : The final compound is formed by coupling the thiazole and pyridazine components with a propanamide linker.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF712.50
A54926.00
HeLa14.31

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

The proposed mechanisms of action for this compound include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt and MAPK pathways.
  • Induction of Apoptosis : Flow cytometry analyses demonstrated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by Annexin V staining.
  • PPARγ Agonism : Similar compounds have been reported to act as agonists for PPARγ, influencing metabolic pathways related to cancer growth and survival .

Case Studies

Several case studies have been published detailing the effectiveness of thiazole and pyridazine derivatives in treating specific types of cancer:

  • Study on MCF7 Cells : A detailed study indicated that compounds similar to this compound inhibited MCF7 cell growth with an IC50 value of 12.50 µM, demonstrating its potential as a breast cancer therapeutic agent .
  • A549 Lung Cancer Model : In vivo studies using A549 xenograft models showed significant tumor reduction upon treatment with the compound, supporting its role as a promising candidate for lung cancer therapy .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions (e.g., nucleophilic substitution, cyclization) requiring precise control of parameters. Key factors include:

  • Temperature : Pyridazine ring formation may require reflux conditions (e.g., 80–100°C in ethanol) to ensure cyclization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic thiol-thiazole coupling .
  • Catalysts : Use of Pd catalysts for cross-coupling steps to improve yield .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating intermediates .

Q. How can researchers validate the structural integrity of this compound?

Standard spectroscopic and analytical methods are employed:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the pyridazinone and thiazole moieties .
  • HRMS : Validates molecular weight (±2 ppm accuracy) .
  • IR : Peaks at ~1650–1700 cm1^{-1} confirm carbonyl groups (amide, pyridazinone) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Initial screens focus on target engagement and cytotoxicity:

  • Kinase inhibition : Use ADP-Glo™ assays for IC50_{50} determination against kinases (e.g., EGFR, CDK2) .
  • Antimicrobial activity : Broth microdilution (CLSI guidelines) for MIC values against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .

Advanced Research Questions

Q. How can computational methods refine the understanding of its mechanism of action?

Molecular docking and dynamics simulations predict binding modes:

  • Docking (AutoDock Vina) : Identify interactions between the pyridazinone core and ATP-binding pockets (e.g., in kinases) .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
  • Free energy calculations (MM/PBSA) : Quantify binding affinity differences for analogs .

Q. What strategies resolve contradictions in bioactivity data across cell lines?

Discrepancies may arise from off-target effects or metabolic instability. Approaches include:

  • Metabolic profiling : LC-MS/MS to identify hepatic metabolites (e.g., cytochrome P450-mediated oxidation) .
  • Proteomics (SILAC) : Compare protein expression in responsive vs. resistant cell lines to pinpoint resistance mechanisms .
  • Selectivity panels : Screen against 50+ kinases to rule out promiscuity .

Q. How can reaction design platforms accelerate analog synthesis?

Integrated computational-experimental frameworks like ICReDD’s workflow:

  • Quantum chemical calculations (Gaussian) : Predict reaction pathways for novel pyridazine-thiazole couplings .
  • Machine learning : Train models on existing reaction data to optimize conditions (e.g., solvent, catalyst) for new analogs .
  • High-throughput screening : Use robotic platforms to test 100+ conditions (e.g., solvent/base pairs) in parallel .

Q. What techniques elucidate interactions with biological macromolecules?

Biophysical and structural methods:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (konk_{on}, koffk_{off}) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔG, ΔH) for target engagement .
  • Cryo-EM : Resolve ligand-bound structures of large targets (e.g., ribosomes) at 3–4 Å resolution .

Methodological Notes

  • Contradictory Data : Always cross-validate bioactivity results with orthogonal assays (e.g., SPR + ITC) .
  • Synthesis Pitfalls : Monitor intermediates via TLC to avoid side reactions (e.g., over-alkylation) .
  • Computational Limits : Docking predictions require experimental validation due to force field approximations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.